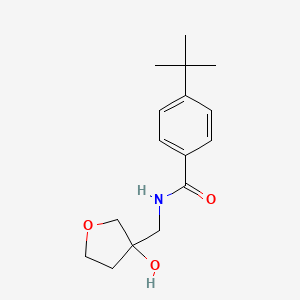

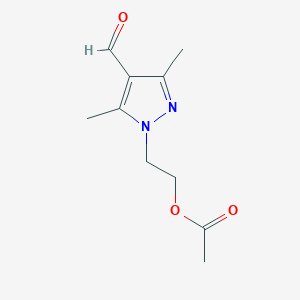

4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been extensively studied. In

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

Synthesis of Polyamides and Polymers

Research has been conducted on the synthesis and properties of ortho-linked polyamides and polymers derived from compounds structurally related to 4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide. These materials exhibit desirable properties such as high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, which are significant for applications in coatings, films, and advanced composite materials (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Asymmetric Synthesis

Compounds with tert-butyl groups are employed in asymmetric synthesis to produce a wide range of enantioenriched amines, amino acids, and alcohols. This has implications in the development of chiral pharmaceuticals and substances with high purity requirements. The versatility of tert-butyl-based intermediates in synthetic chemistry underscores their importance in constructing complex molecular architectures with precise stereochemical control (Ellman, Owens, & Tang, 2002).

Chemical Properties and Reactions

Nucleophilic Substitutions and Radical Reactions

tert-Butyl phenylazocarboxylates, sharing a resemblance in structural motifs to the subject compound, are key intermediates in synthetic organic chemistry. These compounds are versatile building blocks that undergo nucleophilic substitutions and radical reactions, facilitating the modification of benzene rings and the creation of azocarboxamides. Such reactivities are essential for constructing complex molecules and are widely utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science (Jasch, Höfling, & Heinrich, 2012).

Propiedades

IUPAC Name |

4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-10-16(19)8-9-20-11-16/h4-7,19H,8-11H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQDWCDRAQCSMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2(CCOC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2723796.png)

![Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B2723803.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B2723807.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine](/img/structure/B2723810.png)